molecular formula C25H27N3O4 B11011770 N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine

N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine

Cat. No.: B11011770
M. Wt: 433.5 g/mol
InChI Key: DWQIWIVOLGFWKS-AJTFCVKESA-N
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Description

N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine is a complex organic compound that features a quinazolinone moiety, a cyclohexane ring, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Cyclohexane Ring: The quinazolinone derivative is then reacted with a cyclohexylmethyl halide in the presence of a base such as potassium carbonate to form the trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane intermediate.

    Coupling with L-Phenylalanine: The final step involves coupling the cyclohexane intermediate with L-phenylalanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction of the quinazolinone can yield dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexane ring and the quinazolinone nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It is being explored for its anti-inflammatory, analgesic, and antimicrobial activities. Researchers are investigating its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxoquinazoline and its derivatives share the quinazolinone core and exhibit similar biological activities.

    Cyclohexane Derivatives: Compounds such as trans-4-cyclohexylmethyl derivatives are structurally related and can undergo similar chemical reactions.

    Amino Acid Derivatives: L-phenylalanine derivatives are commonly used in peptide synthesis and share similar chemical properties.

Uniqueness

N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine is unique due to its combination of a quinazolinone moiety, a cyclohexane ring, and an amino acid derivative. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H27N3O4/c29-23(27-22(25(31)32)14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)15-28-16-26-21-9-5-4-8-20(21)24(28)30/h1-9,16,18-19,22H,10-15H2,(H,27,29)(H,31,32)/t18?,19?,22-/m0/s1

InChI Key

DWQIWIVOLGFWKS-AJTFCVKESA-N

Isomeric SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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